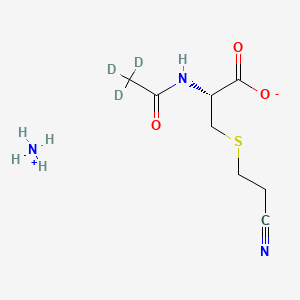
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt is a metabolite of acrylonitrile and acrylamide. It is a derivative of L-cysteine, an amino acid, and is often used in biochemical research. The compound is characterized by the presence of a cyanoethyl group attached to the sulfur atom of L-cysteine, and it is labeled with deuterium (d3) for use in various analytical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt typically involves the reaction of L-cysteine with acrylonitrile under controlled conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of L-cysteine and the cyanoethyl group. The product is then acetylated to form N-Acetyl-S-(2-cyanoethyl)-L-cysteine. The deuterium labeling is introduced during the synthesis process to obtain the d3 variant. The final product is converted to its ammonium salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency.
化学反応の分析
Types of Reactions
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acrylonitrile and acrylamide metabolites.
Biology: Studied for its role in cellular metabolism and detoxification pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for exposure to acrylonitrile and acrylamide.
Industry: Used in the development of analytical methods for environmental and occupational health monitoring.
作用機序
The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt involves its metabolism and detoxification in the body. The compound is formed as a result of the conjugation of acrylonitrile or acrylamide with L-cysteine, followed by acetylation. It is excreted in the urine and serves as a biomarker for exposure to these toxic compounds. The molecular targets and pathways involved include the glutathione detoxification pathway and the mercapturic acid pathway.
類似化合物との比較
Similar Compounds
N-Acetyl-S-(2-cyanoethyl)-L-cysteine Ammonium Salt: The non-deuterated version of the compound.
S-(2-Cyanoethyl)mercapturic Acid: Another metabolite of acrylonitrile and acrylamide.
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: A similar compound with a hydroxyethyl group instead of a cyanoethyl group.
Uniqueness
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt is unique due to its deuterium labeling, which makes it particularly useful in analytical applications such as mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from other similar compounds.
特性
分子式 |
C8H15N3O3S |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
azanium;(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1/i1D3; |
InChIキー |
ARTXYBVDCHAPSC-DZQKLOQPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] |
正規SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


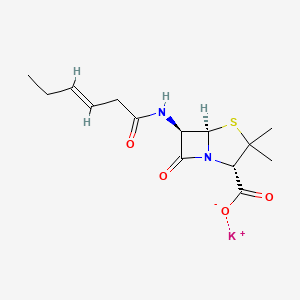
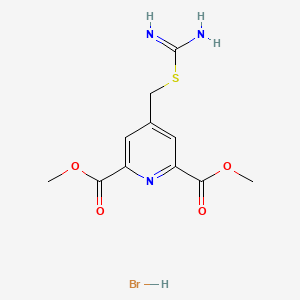

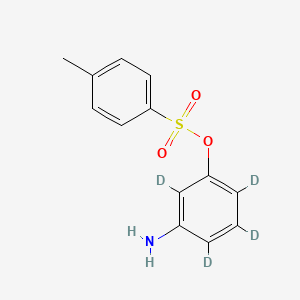
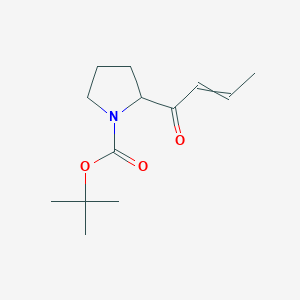
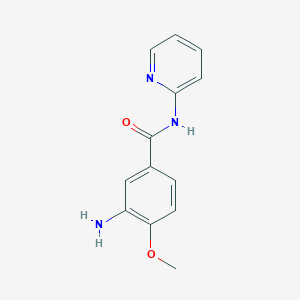
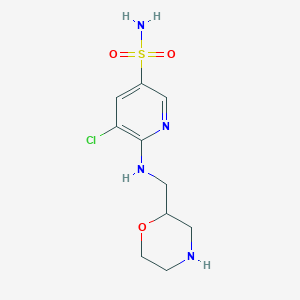

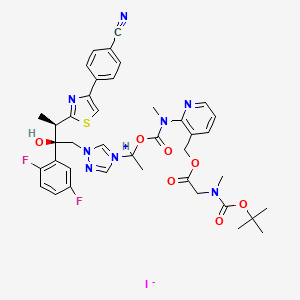
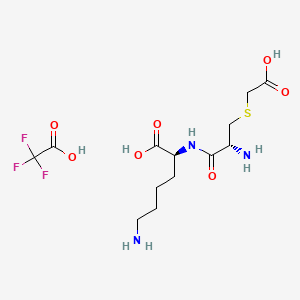

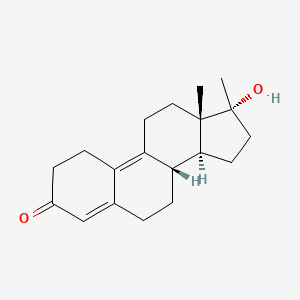
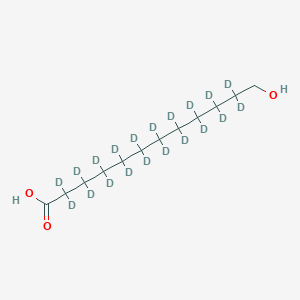
![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
